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Compound of Interest

Compound Name: m-PEG2-acid

Cat. No.: B1677424

An In-depth Technical Guide to m-PEG2-acid: Structure, Properties, and Applications

Introduction

Methoxy-polyethylene glycol-acid (m-PEG2-acid), with the IUPAC name 3-(2-
methoxyethoxy)propanoic acid, is a bifunctional molecule widely utilized by researchers,
scientists, and drug development professionals.[1] This document provides a comprehensive
overview of its chemical structure, physicochemical properties, and its applications as a
hydrophilic linker in bioconjugation, particularly in the development of advanced therapeutics
such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACS).

Core Properties of m-PEG2-acid

The key quantitative data for m-PEG2-acid are summarized in the table below for easy
reference and comparison.
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Property Value References

3-(2-methoxyethoxy)propanoic

Chemical Structure acid [1]
CAS Number 149577-05-9 [21[31[4]
Molecular Formula C6H1204 [21[3][4]
Molecular Weight 148.16 g/mol [3114]
Purity >95% - >98% (typical) [2][4]

Colorless to light yellow liquid
Appearance , [5]
or solid powder

N Soluble in DMSO and aqueous
Solubility gi [6]
media

Synthesis of m-PEG2-acid

A primary synthetic route for m-PEG2-acid is the Williamson ether synthesis, followed by
hydrolysis.[7] This method involves the reaction of a deprotonated alcohol with an alkyl halide
to form an ether. In a typical synthesis, 2-(2-methoxyethoxy)ethanol is deprotonated with a
strong base like sodium hydride to form the corresponding alkoxide. This nucleophilic alkoxide
then reacts with an ester of a 3-halopropanoic acid, such as ethyl 3-bromopropanoate, via an
SN2 mechanism to form an ether linkage. The final step is the hydrolysis of the ester to yield
the carboxylic acid.[7]

+ NaH

Ethyl 3-bromopropanoate Hydrolysis

SN2 Reaction Ester Hydrolysis

2-(2-methoxyethoxy)ethanol ———————————® Ethyl 3-(2-methoxyethoxy)propanoate m-PEG2-acid
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Click to download full resolution via product page
Synthesis pathway for m-PEG2-acid.

Applications in Bioconjugation

m-PEG2-acid is primarily used as a hydrophilic linker molecule. Its terminal carboxylic acid can
be activated to react with primary amine groups on biomolecules, forming stable amide bonds.
[6] The polyethylene glycol (PEG) spacer enhances the aqueous solubility of the resulting
conjugate, which can improve its pharmacokinetic properties.[6] This makes it a valuable tool in
the synthesis of complex bioconjugates like ADCs and PROTACSs.

Antibody-Drug Conjugates (ADCs)

In the construction of ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody
that targets specific antigens on cancer cells. m-PEG2-acid can be used as a component of a
non-cleavable linker in ADCs.[8] The hydrophilic nature of the PEG linker can help to overcome
solubility issues associated with hydrophobic drug payloads and can also influence the overall
stability and pharmacokinetic profile of the ADC.
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Workflow for ADC synthesis using a PEG linker.

Proteolysis Targeting Chimeras (PROTACS)
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PROTACSs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin
ligase, leading to the ubiquitination and subsequent degradation of the target protein by the
proteasome.[9] The linker component of a PROTAC is crucial for its efficacy, as it dictates the
distance and orientation between the target protein and the E3 ligase. m-PEG2-acid can be
used to construct these linkers, and its hydrophilic properties can enhance the solubility and
cell permeability of the final PROTAC molecule.[10]
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Experimental workflow for PROTAC synthesis and evaluation.
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Mechanism of action for PROTAC-mediated protein degradation.

Experimental Protocols
Protocol 1: Amide Coupling of m-PEG2-acid to an
Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid group of m-PEG2-acid using EDC
and NHS to form an amine-reactive NHS ester, followed by coupling to a primary amine.
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Materials:

m-PEG2-acid

e Amine-containing molecule (e.qg., protein, peptide, or small molecule)
» N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
e N-hydroxysuccinimide (NHS)
 Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
o Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
e Quenching Solution: 1 M Tris-HCI, pH 8.5
e Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
» Purification system (e.g., size-exclusion chromatography or reversed-phase HPLC)
Procedure:
o Preparation of Reactants:
o Equilibrate all reagents to room temperature.

o Dissolve m-PEG2-acid in anhydrous DMF or DMSO to a desired stock concentration
(e.g., 100 mM).

o Dissolve the amine-containing molecule in the appropriate Coupling Buffer.
e Activation of m-PEG2-acid:
o In areaction vessel, add the m-PEG2-acid solution.

o Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the m-
PEG2-acid solution.

o Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
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e Coupling Reaction:
o Add the activated m-PEG2-acid solution to the solution of the amine-containing molecule.

o Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with
gentle stirring.

e Quenching the Reaction:

o (Optional) Add the Quenching Solution to the reaction mixture to deactivate any unreacted
NHS esters.

o Purification:

o Purify the resulting conjugate using an appropriate chromatography method (e.g., size-
exclusion chromatography for proteins or reversed-phase HPLC for small molecules) to
remove excess reagents and unreacted starting materials.[11]

Protocol 2: Characterization of the Conjugate

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated
solvent (e.g., D20, Methanol-d4, or DMSO-d6).

e Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

e Analysis: Analyze the spectra to confirm the presence of signals corresponding to both the
m-PEG2-linker and the conjugated molecule. The disappearance of the amine proton signal
and shifts in adjacent proton signals can confirm amide bond formation.[12]

Mass Spectrometry (MS):

o Sample Preparation: Prepare a dilute solution of the conjugate in a solvent compatible with
the chosen ionization method (e.g., electrospray ionization - ESI).

e Acquisition: Acquire the mass spectrum of the conjugate.
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e Analysis: The observed molecular weight should correspond to the sum of the molecular
weight of the amine-containing molecule and the m-PEG2-acid, minus the mass of water
(18.02 g/moal ), confirming successful conjugation.

Conclusion

m-PEG2-acid is a versatile and valuable tool in modern drug development and bioconjugation.
Its well-defined structure, featuring a terminal methoxy group and a reactive carboxylic acid,
combined with a hydrophilic PEG spacer, provides a balance of properties for creating
advanced therapeutics. By improving solubility and offering a means for covalent linkage, m-
PEG2-acid facilitates the design and synthesis of next-generation drugs such as ADCs and
PROTACSs. The experimental protocols provided herein offer a guide for the effective use and
characterization of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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